REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[CH2:6][CH2:5]1)(=O)C.Cl>CO.O>[N+:13]([C:11]1[CH:10]=[C:9]([CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH:8]=[C:7]2[C:12]=1[NH:4][CH2:5][CH2:6]2)([O-:15])=[O:14]
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Name
|
|
Quantity
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7 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
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Duration
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4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
CUSTOM
|
Details
|
Trituration with ether and recrystallization (Et2O-hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C2CCNC12)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |